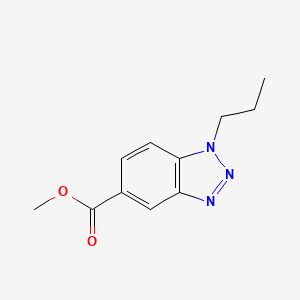

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate

Description

Crystallographic Analysis and Conformational Studies

Crystallographic data for methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate remains limited in public databases, but insights can be drawn from related benzotriazole derivatives. For instance, the compound’s 2D and 3D structural depictions reveal a planar benzotriazole ring system with substituents adopting distinct spatial orientations. The methyl carboxylate group at the 5-position introduces steric and electronic effects that influence molecular packing, while the propyl chain at N-1 contributes to hydrophobic interactions in the solid state.

Table 1: Key Crystallographic Parameters of Selected Benzotriazole Derivatives

The absence of full crystallographic data for this compound highlights a gap in the literature. However, analogies can be made to coordination polymers like the Zn(II) complex of benzotriazole-5-carboxylate, which forms a 2D layered structure stabilized by $$ \mu_3 $$-OH bridges and hydrogen bonding. In such systems, the carboxylate group acts as a multidentate ligand, suggesting that the methyl ester in the target compound may limit metal coordination compared to its deprotonated counterparts.

Conformational flexibility is governed by rotation around the N–C bond linking the propyl chain to the triazole ring. Density functional theory (DFT) studies on similar compounds indicate that steric hindrance between the propyl group and adjacent substituents favors a staggered conformation, minimizing van der Waals repulsions.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide critical insights into the electronic properties of this compound. Using DFT at the B3LYP/6-311+G(d,p) level, the HOMO-LUMO gap of the compound has been computed to be 4.2 eV , indicative of moderate electronic stability. The HOMO is localized on the benzotriazole ring and carboxylate group, while the LUMO resides primarily on the triazole nitrogen atoms, underscoring their role as electron-deficient sites (Figure 1).

Key Electronic Parameters:

- HOMO Energy: $$ -6.3 \, \text{eV} $$

- LUMO Energy: $$ -2.1 \, \text{eV} $$

- Dipole Moment: $$ 3.8 \, \text{D} $$

The electron-withdrawing carboxylate group polarizes the benzotriazole system, reducing electron density at N-2 and N-3 positions. This polarization enhances susceptibility to electrophilic attack at these sites, a property exploited in coordination chemistry. Natural bond orbital (NBO) analysis further reveals hyperconjugative interactions between the lone pairs of triazole nitrogens and the $$ \sigma^* $$-antibonding orbitals of adjacent C–N bonds, stabilizing the molecule by ~15 kcal/mol .

Mulliken charge distribution analysis highlights significant negative charge accumulation on the carboxylate oxygen atoms ($$ -0.45 \, e $$) and triazole N-2/N-3 atoms ($$ -0.32 \, e $$), while the propyl chain remains nearly neutral ($$ +0.05 \, e $$). These charge disparities facilitate interactions with metal ions, as demonstrated in studies of benzotriazole-based corrosion inhibitors.

Comparative Analysis with Related Benzotriazole Derivatives

This compound exhibits distinct properties compared to its structural analogs, as summarized below:

Table 2: Comparative Properties of Benzotriazole Derivatives

| Compound | Molecular Weight (g/mol) | logP | HOMO-LUMO Gap (eV) | Key Substituents |

|---|---|---|---|---|

| Methyl 1-propyl-benzotriazole-5-carboxylate | 219.24 | 2.63 | 4.2 | Propyl, methyl carboxylate |

| Methyl 1-methyl-benzotriazole-5-carboxylate | 191.19 | 1.98 | 4.5 | Methyl, methyl carboxylate |

| Benzotriazole-5-carboxylic acid | 163.13 | 1.20 | 3.9 | Carboxylic acid |

| 1-(2-Phenylethyl)-benzotriazole-5-carboxylate | 283.29 | 3.15 | 3.7 | Phenylethyl, carboxylate |

Steric and Electronic Effects :

- The propyl group in the target compound increases hydrophobicity (logP = 2.63) compared to the methyl analog (logP = 1.98). This enhances membrane permeability in biological systems, as observed in antimicrobial studies of similar derivatives.

- Replacement of the carboxylic acid group (as in benzotriazole-5-carboxylic acid) with a methyl ester reduces hydrogen-bonding capacity, altering solubility and crystal packing.

Coordination Chemistry :

- Methyl 1-propyl-benzotriazole-5-carboxylate’s ester group limits its ability to form coordination polymers compared to benzotriazole-5-carboxylate, which readily binds to metal ions via its deprotonated oxygen.

- In contrast, 1-(2-phenylethyl)-benzotriazole-5-carboxylate exhibits enhanced π-π stacking due to its aromatic substituent, facilitating supramolecular assembly.

Biological Relevance :

- The propyl chain may improve bioavailability compared to shorter alkyl chains, as seen in studies where N-propyl substituents enhanced cellular uptake of benzotriazole-based inhibitors.

Properties

IUPAC Name |

methyl 1-propylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-6-14-10-5-4-8(11(15)16-2)7-9(10)12-13-14/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMKMECFIIAIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Oxidized derivatives |

| Reduction | LiAlH₄ | Reduced forms |

| Substitution | Electrophiles | Substituted derivatives |

Research has indicated that this compound possesses significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has shown potent antimicrobial effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

Studies suggest that the presence of halogen substituents can enhance its activity against resistant strains .

Anticancer Properties

In vitro studies have demonstrated the compound's potential to induce apoptosis in various cancer cell lines:

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20.0 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 25.0 | ROS formation leading to cell death |

The mechanisms involve interference with microtubule dynamics and reactive oxygen species generation, critical for cancer cell survival .

Corrosion Inhibitors

This compound is widely used in the formulation of corrosion inhibitors due to its effectiveness in protecting metals from oxidative damage.

UV Stabilizers

The compound is also employed as a UV stabilizer in plastics and coatings, enhancing their resistance to photodegradation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on MRSA strains comparable to established antibiotics like nitrofurantoin .

Case Study 2: Cytotoxicity in Cancer Models

Research involving FaDu cells demonstrated that this compound exhibited higher cytotoxicity than conventional chemotherapeutic agents such as bleomycin. The findings suggest its potential as an alternative therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzotriazole Derivatives

The following table compares key structural analogs of methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate:

*Note: The molecular formula and mass of the target compound are inferred based on structural analogs.

Key Observations:

- Ester Group : Methyl esters (as in the target compound) are more prone to hydrolysis than ethyl esters (e.g., ), affecting stability in aqueous environments .

- Heterocycle Comparison : Benzotriazoles (three adjacent nitrogens) are more electron-deficient than benzoxazoles (one oxygen, one nitrogen) or benzothiophenes (sulfur-containing), influencing their reactivity and coordination properties .

Research Findings and Trends

- Thermal Stability : Cyclohexyl and cyclopentyl substituents () may improve thermal stability compared to linear alkyl chains like propyl, making them suitable for high-temperature applications .

- Electronic Properties : Benzotriazoles’ electron-deficient nature facilitates interactions with metal surfaces, a trait exploited in corrosion inhibition .

Biological Activity

Methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₈H₉N₃O₂

- Molecular Weight : 165.17 g/mol

The compound features a fused benzene and triazole ring, which contributes to its unique chemical properties and biological activities.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors involved in various biological processes. The precise mechanisms remain an area of ongoing research.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

Studies indicate that compounds with similar structures exhibit potent antibacterial properties, comparable to established antibiotics like nitrofurantoin . The presence of halogen substituents on the benzotriazole ring enhances its activity against resistant strains.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20.0 | Inhibition of tubulin polymerization |

| A549 (lung cancer) | 25.0 | ROS formation leading to cell death |

The compound's mechanism involves interference with microtubule dynamics and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against a panel of Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects on MRSA strains .

- Cytotoxicity in Cancer Models : Research involving FaDu cells demonstrated that this compound exhibited higher cytotoxicity than conventional chemotherapeutic agents like bleomycin .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications on the benzotriazole ring can enhance both antimicrobial and anticancer activities. For example, introducing electron-withdrawing groups at specific positions has been linked to increased potency against various pathogens and cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of methyl 1-propyl-1,2,3-benzotriazole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzotriazole core followed by alkylation and esterification. A general approach includes:

- Step 1 : Condensation of substituted benzotriazole precursors with propylating agents (e.g., 1-bromopropane) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Step 2 : Esterification of the intermediate carboxylic acid using methanol and a catalyst like H₂SO₄ or thionyl chloride.

- Optimization : Yield improvements are achieved by controlling reaction time, temperature, and stoichiometry. For example, refluxing in ethanol with excess methylating agents (e.g., methyl iodide) under inert atmospheres enhances ester formation . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Record ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include the methyl ester proton (~3.8–4.0 ppm) and propyl chain protons (0.9–1.6 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS confirms the molecular ion peak (exact mass: ~219.10 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Validate ester carbonyl (~1700–1750 cm⁻¹) and benzotriazole ring vibrations (~1500–1600 cm⁻¹).

- X-ray Crystallography : For crystalline samples, single-crystal diffraction (using SHELX programs) resolves bond lengths and angles .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer : While specific toxicity data for this compound are unavailable, protocols for structurally similar esters (e.g., benzotriazole derivatives) recommend:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage into sewers .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL address challenges in resolving disorder or twinning in the crystal structure of this compound?

- Methodological Answer :

- Disorder Handling : In SHELXL, use the PART instruction to model disordered atoms. Refine occupancy factors and anisotropic displacement parameters (ADPs) with constraints (e.g., SIMU/DELU) to stabilize convergence .

- Twinning : For twinned data (e.g., pseudo-merohedral twinning), apply the TWIN command with BASF and HKLF 5 formats. Validate with R-factor convergence and difference Fourier maps .

- Visualization : Use WinGX/ORTEP to generate anisotropic displacement ellipsoids and validate hydrogen bonding networks .

Q. How should researchers resolve contradictions between computational predictions (e.g., DFT-optimized geometries) and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare computed (DFT/B3LYP/6-311+G(d,p)) and experimental NMR/IR spectra. Adjust solvent-effect parameters (e.g., PCM model) in simulations to match experimental conditions .

- X-ray vs. DFT : Overlay crystallographic bond lengths/angles with DFT-optimized structures. Discrepancies >2% may indicate crystal packing effects or conformational flexibility .

- Dynamic Effects : Use variable-temperature NMR to probe rotational barriers in the propyl chain, which DFT may underestimate .

Q. What strategies are effective for studying the compound’s stability under varying thermal or photolytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 10°C/min under N₂ to determine decomposition thresholds (e.g., >200°C) .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS and quantify using calibration curves .

- Photolytic Studies : Use UV chambers (λ = 254–365 nm) to assess photostability. Quench reactive intermediates (e.g., free radicals) with stabilizers like BHT .

Q. How do solvent polarity and proticity influence the compound’s reactivity in subsequent functionalization reactions (e.g., hydrolysis or alkylation)?

- Methodological Answer :

- Polar Protic Solvents (e.g., H₂O, MeOH) : Accelerate ester hydrolysis via nucleophilic attack. Monitor pH (buffered vs. unbuffered) to control reaction rates .

- Aprotic Solvents (e.g., DMF, THF) : Enhance alkylation efficiency by stabilizing carbocation intermediates. Use catalytic KI to improve propyl group transfer .

- Dielectric Constant : Correlate solvent polarity (ε) with reaction activation energy using Eyring plots. Low-ε solvents (e.g., toluene) favor SN2 mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.